molecular formula C9H11NO2S B6058929 N-cyclopropylbenzenesulfonamide

N-cyclopropylbenzenesulfonamide

Cat. No. B6058929
M. Wt: 197.26 g/mol
InChI Key: LWYFOMBILXJGAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This sulfonamide derivative has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for drug development.

Scientific Research Applications

  • Synthesis Techniques : N-Cyano-N-phenyl-p-methylbenzenesulfonamide, a compound similar to N-cyclopropylbenzenesulfonamide, has been utilized in a novel synthesis method for creating various benzonitriles. This process involves the formation of Grignard reagents from aryl and heteroaryl bromides and demonstrates efficiency in synthesizing pharmaceutical intermediates (Anbarasan, Neumann, & Beller, 2011).

  • Antimicrobial Activity : A derivative of N-cyclopropylbenzenesulfonamide, N-Benzyl-2,4-dinitrobenzenesulfonamide, was found effective against Mycobacterium tuberculosis, showcasing higher potency than the clinical agent isoniazid. This highlights its potential as an antimicrobial agent (Malwal et al., 2012).

  • Neurotoxicity Evaluation : N-Butylbenzenesulfonamide, a compound structurally related to N-cyclopropylbenzenesulfonamide, was evaluated for neurotoxicity in rats. The study found no evidence of neuropathological injury within a 4-week exposure regimen, which is significant for understanding the safety profile of these compounds (Rider et al., 2012).

  • Catalytic Applications : A study involving 4-tert-Butylbenzenesulfonamide showed its application as a substituent in iron phthalocyanine, which was used as a catalyst for the oxidation of olefins. This suggests its potential in catalysis and industrial applications (Işci et al., 2014).

  • Anticonvulsant Properties : The synthesis and pharmacological evaluation of novel benzenesulfonamide derivatives demonstrated potential as anticonvulsant agents. This indicates the therapeutic potential of N-cyclopropylbenzenesulfonamide-related compounds in the treatment of epilepsy (Wang et al., 2015).

  • Cyclooxygenase Inhibition : A study on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, structurally similar to N-cyclopropylbenzenesulfonamide, showed their abilities to inhibit cyclooxygenase-2, leading to the development of a potent COX-2 inhibitor for treating arthritis and pain (Hashimoto et al., 2002).

properties

IUPAC Name

N-cyclopropylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c11-13(12,10-8-6-7-8)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYFOMBILXJGAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200576
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-cyclopropylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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